molecular formula C10H8N2O2 B13020951 Methyl phthalazine-1-carboxylate

Methyl phthalazine-1-carboxylate

Cat. No.: B13020951
M. Wt: 188.18 g/mol
InChI Key: TUUOWRSNYDLOJA-UHFFFAOYSA-N
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Description

Methyl phthalazine-1-carboxylate is a heterocyclic organic compound featuring a phthalazine core substituted with a methyl ester group at the 1-position. The methyl ester group enhances the compound’s solubility and bioavailability, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

methyl phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-8-5-3-2-4-7(8)6-11-12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUOWRSNYDLOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phthalazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then esterified with methanol in the presence of an acid catalyst to yield this compound. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as ionic liquids as solvents, has been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl phthalazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine-1,4-dicarboxylate using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into phthalazine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the phthalazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted phthalazines, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl phthalazine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl phthalazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells. The pathways involved often include the inhibition of DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate Structural Differences: This compound replaces the methyl ester with an ethyl ester and incorporates a pyrrolo ring fused to the phthalazine core. Physicochemical Properties: Predicted collision cross-section (CCS) values for its adducts range from 161.1–176.0 Ų (e.g., [M+H]+: 161.1 Ų), indicating a larger molecular footprint compared to methyl phthalazine-1-carboxylate due to the ethyl substituent and fused ring system .

Methyl Salicylate

  • Functional Group Comparison : Both compounds are methyl esters, but methyl salicylate features a benzene ring with hydroxyl and ester groups, whereas this compound has a nitrogen-containing heterocycle.
  • Volatility and Solubility : Methyl salicylate is highly volatile (vapor pressure: ~0.1 mmHg at 25°C) and lipophilic, making it suitable for topical applications. In contrast, this compound’s heterocyclic structure likely reduces volatility and enhances polar interactions .

Pharmaceutical Derivatives

  • Methyl [5-(4-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
    • Structural Similarities : Both compounds contain methyl ester/carbamate groups, critical for hydrolytic stability and metabolic resistance.
    • Divergent Bioactivity : The benzimidazole moiety in this derivative is associated with antiparasitic activity (e.g., flubendazole analogs), whereas phthalazine derivatives are often explored for CNS modulation .

Natural Methyl Esters

  • Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Ester Source and Function: These diterpenoid methyl esters are isolated from plant resins (e.g., Austrocedrus chilensis) and serve ecological roles (e.g., insect resistance). This compound, being synthetic, is tailored for medicinal applications . Chromatographic Behavior: Gas chromatography (GC) retention times for natural methyl esters are influenced by their terpene backbones, while this compound’s aromaticity may result in distinct elution profiles .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Key Functional Groups Applications
This compound ~190 (estimated) N/A Phthalazine, methyl ester Drug intermediate
Ethyl 3-ethylpyrrolo[...]carboxylate 269.13 161.1 Pyrrolo-phthalazine, ethyl ester Experimental drug design
Methyl salicylate 152.15 N/A Benzene, hydroxyl, methyl ester Topical analgesics

Table 2: Chromatographic Comparison of Methyl Esters (GC Data)

Compound Retention Index (Estimated) Source
Sandaracopimaric acid methyl ester High (hydrophobic diterpene) Plant resin
This compound Moderate (polar heterocycle) Synthetic

Research Findings and Contradictions

  • Synthetic Flexibility: this compound’s derivatives (e.g., 4-benzylphthalazin-1-ylamino compounds) demonstrate broad reactivity with amines and sulfonic acids, enabling diverse pharmacological modifications .
  • Natural vs. Synthetic Esters : Natural methyl esters () exhibit ecological roles, whereas synthetic analogs prioritize drug-like properties, reflecting divergent evolutionary and industrial optimization pathways.

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